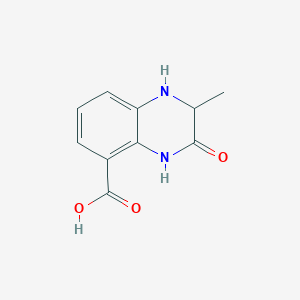
1-Methyl-3-(3-nitrophenyl)-1H-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(3-nitrophenyl)-1H-pyrazol-5-ol is a chemical compound belonging to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms This compound is characterized by a methyl group at the first position, a nitrophenyl group at the third position, and a hydroxyl group at the fifth position of the pyrazole ring
Méthodes De Préparation
The synthesis of 1-Methyl-3-(3-nitrophenyl)-1H-pyrazol-5-ol can be achieved through several synthetic routes. One common method involves the nitration of 1-methylpyrazole using a sulfuric-nitric acid mixture, which results in the formation of 1-methyl-3-nitropyrazole. Further nitration can lead to the formation of 1-methyl-3,4-dinitropyrazole . Another approach involves the reaction of 3-nitrophenylhydrazine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the desired pyrazole derivative.
Analyse Des Réactions Chimiques
1-Methyl-3-(3-nitrophenyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include sulfuric acid, nitric acid, potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Methyl-3-(3-nitrophenyl)-1H-pyrazol-5-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for the development of new materials.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-(3-nitrophenyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes or interfere with cellular signaling pathways, resulting in its observed biological activities.
Comparaison Avec Des Composés Similaires
1-Methyl-3-(3-nitrophenyl)-1H-pyrazol-5-ol can be compared with other similar compounds, such as:
1-Methyl-3-(4-nitrophenyl)-1H-pyrazol-5-ol: Similar structure but with the nitro group at the para position.
1-Methyl-3-(2-nitrophenyl)-1H-pyrazol-5-ol: Similar structure but with the nitro group at the ortho position.
1-Methyl-3-(3-aminophenyl)-1H-pyrazol-5-ol: Similar structure but with an amino group instead of a nitro group.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C10H9N3O3 |
|---|---|
Poids moléculaire |
219.20 g/mol |
Nom IUPAC |
2-methyl-5-(3-nitrophenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C10H9N3O3/c1-12-10(14)6-9(11-12)7-3-2-4-8(5-7)13(15)16/h2-6,11H,1H3 |
Clé InChI |
HYZTZMJSAGSHDB-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C=C(N1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Fluoroimidazo[1,5-a]pyridin-3-amine](/img/structure/B13699776.png)
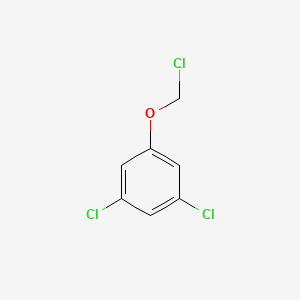

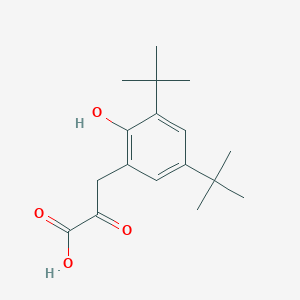

![2-[3-Fluoro-5-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13699821.png)
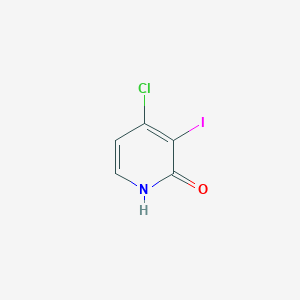

![n4,n7-Diphenyl-n4,n7-bis(4-(1,2,2-triphenylvinyl)phenyl)benzo[c][1,2,5]thiadiazole-4,7-diamine](/img/structure/B13699836.png)
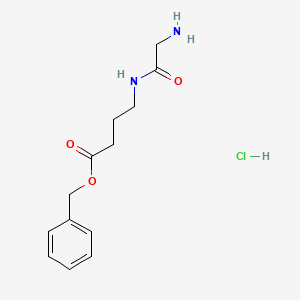
![N-[2-[[(cis-4-Phenylcyclohexyl)oxy]methyl]-3-pyridyl]methanesulfonamide](/img/structure/B13699841.png)
